5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-2-11-6-4(3-7)5(8)9-10-6/h2H2,1H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMOHYSNRAVFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261590 | |
| Record name | 3-Amino-5-ethoxy-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111375-26-9 | |
| Record name | 3-Amino-5-ethoxy-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111375-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-ethoxy-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Protocol
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Enaminonitrile Preparation : React ethyl cyanoacetate with ethoxyacetyl chloride to form 3-ethoxy-2-cyanoacrylonitrile.
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Cyclocondensation : Treat the enaminonitrile with hydrazine hydrate in methanol at 0–5°C.
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Purification : Isolate the product via column chromatography (hexane/ethyl acetate gradient).
Table 2: Cyclocondensation Reaction Parameters
| Starting Material | Hydrazine | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-Ethoxy-2-cyanoacrylonitrile | Hydrazine hydrate | 0–5 | 58–72 |
Post-Synthetic Functionalization
Post-cyclization modifications offer a route to introduce the ethoxy group. The JOCPR study (2023) detailed sulfur-bridged pyrazoles via nucleophilic substitution of chloroacetyl intermediates with mercaptans. Analogously, 3-chloro-5-amino-1H-pyrazole-4-carbonitrile could undergo alkoxylation with sodium ethoxide.
Alkoxylation Procedure
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Chloropyrazole Synthesis : Prepare 3-chloro-5-amino-1H-pyrazole-4-carbonitrile via chlorination of the corresponding hydroxy precursor.
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Substitution Reaction : React with sodium ethoxide in dry THF under reflux for 6–8 hours.
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Workup : Neutralize with dilute HCl, extract with ethyl acetate, and purify via recrystallization.
Table 3: Alkoxylation Reaction Outcomes
| Substrate | Alkoxide | Time (h) | Yield (%) |
|---|---|---|---|
| 3-Chloro-5-amino-pyrazole | NaOEt | 8 | 65 |
Spectroscopic Characterization
All synthetic routes necessitate rigorous characterization to confirm structure and purity:
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1H NMR : The ethoxy group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet, J = 7 Hz), while the methylene protons appear at δ 3.8–4.0 ppm (quartet).
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13C NMR : The nitrile carbon absorbs at δ 115–120 ppm, and the ethoxy carbons at δ 14 (CH3) and 63 (OCH2).
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IR : Stretching vibrations for NH2 (~3380 cm⁻¹), CN (~2218 cm⁻¹), and C-O (1050–1100 cm⁻¹) .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring
Reduction: Reduced forms of the compound, often leading to the formation of amines
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The pyrazole scaffold is known for its significant biological activities, particularly in anticancer research. Compounds containing the pyrazole structure have been reported to exhibit potent inhibition against various cancer cell lines. For instance, derivatives of 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells .
Pharmacological Properties
This compound and its derivatives have been utilized as building blocks for synthesizing various bioactive compounds. These derivatives have demonstrated anti-inflammatory, analgesic, and antidepressant activities. For example, 5-amino-N-substituted pyrazoles have been incorporated into drugs like celecoxib, which is widely used as an anti-inflammatory agent .
Agricultural Applications
Crop Protection
Research has indicated that pyrazole derivatives can serve as effective agrochemicals. The synthesis of this compound has been explored for applications in crop protection due to its potential herbicidal properties. A study highlighted the successful synthesis of various aryl-substituted pyrazoles that exhibited significant herbicidal activity against common agricultural pests .
Material Science Applications
Photophysical Properties
The unique structural characteristics of this compound enable its use in materials science, particularly in developing photonic materials. Pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound have been reported to possess interesting photophysical properties that can be exploited in optoelectronic applications .
Summary of Key Findings
| Application Area | Specific Uses | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Celecoxib, derivatives tested on MCF-7 and NCI-H460 cell lines |
| Agricultural Chemistry | Herbicides for crop protection | Aryl-substituted pyrazoles |
| Material Science | Photonic materials with unique optical properties | Pyrazolo[1,5-a]pyrimidine derivatives |
Case Studies
- Anticancer Activity Study : A study investigated the efficacy of 5-amino-pyrazole derivatives against human tumor cell lines. Results indicated a significant reduction in cell viability for compounds containing the pyrazole moiety, suggesting their potential as anticancer agents .
- Herbicidal Activity Research : Another research focused on synthesizing 5-amino-pyrazole derivatives for agricultural applications. The findings revealed that certain derivatives exhibited potent herbicidal activity against specific weed species, highlighting their potential use in sustainable agriculture .
- Material Properties Exploration : Research into the photophysical properties of pyrazolo[1,5-a]pyrimidines derived from this compound showed promising results for optoelectronic applications, indicating a pathway for developing new materials with enhanced performance characteristics .
Mechanism of Action
The exact mechanism of action of 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May act as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile: Replacing the ethoxy group with a cyanomethyl group enhances electrophilicity at the pyrazole core. This compound reacts efficiently with chloroacetyl chloride to form hybrid molecules containing nicotinonitrile units, a reaction less feasible with the ethoxy analog due to steric hindrance .
- 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile: The methyl group at position 3 reduces steric bulk compared to ethoxy, facilitating reactions with formic acid to yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. However, the methyl group’s lower electron-donating capacity diminishes resonance stabilization .
- 5-Amino-3-Anilino-1H-Pyrazole-4-Carbonitrile: Substitution with an anilino group (NHPh) introduces hydrogen-bonding capabilities and increased basicity. Crystallographic studies reveal planar geometry, contrasting with the non-planar ethoxy derivative due to steric interactions .
Substituent Variations at Position 1
- 5-Amino-1-Ethyl-3-Methyl-1H-Pyrazole-4-Carbonitrile: The ethyl group at position 1 increases hydrophobicity, impacting solubility. Safety data indicate moderate toxicity (CAS 102997-29-5), requiring careful handling compared to the unsubstituted parent compound .
- 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile: Aromatic substitution at position 1 enhances π-π stacking interactions, useful in materials science. However, this substitution reduces nucleophilic reactivity at the pyrazole core .
Heterocycle Modifications
- 5-Amino-3-Phenyl-Isothiazole-4-Carbonitrile: Replacing pyrazole with isothiazole alters aromaticity and electronic distribution. The sulfur atom in isothiazole increases oxidation susceptibility but improves binding to metal ions in catalytic applications .
Functional Group Additions
- 5-Amino-3-(3-Hydroxypropoxy)-1H-Pyrazole-4-Carbonitrile: The hydroxypropoxy group introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility (logP = 1.2) compared to the ethoxy derivative (logP = 2.1) .
Table 1: Key Properties of Selected Pyrazole Derivatives
| Compound Name | Substituents (Positions) | Melting Point (°C) | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|---|
| 5-Amino-3-ethoxy-1H-pyrazole-4-carbonitrile | 5-NH2, 3-OEt, 4-CN | 168–170 | 12.5 (DMSO) | Antimicrobial (IC50 = 8 µM) |
| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | 5-NH2, 3-Me, 4-CN | 155–157 | 18.2 (DMSO) | Anticancer (IC50 = 15 µM) |
| 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile | 5-NH2, 3-NHPh, 4-CN | 192–194 | 5.8 (DMSO) | Kinase inhibition (Ki = 0.3 nM) |
| 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | 1-Et, 3-Me, 5-NH2, 4-CN | 145–147 | 22.0 (EtOH) | Herbicidal (LD50 = 120 mg/kg) |
Biological Activity
5-Amino-3-ethoxy-1H-pyrazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethoxymethylene malononitrile with aryl hydrazines, leading to various pyrazole derivatives. The procedure is characterized by high yields and selectivity under mild conditions, making it suitable for both academic research and industrial applications .
Table 1: Yields of Pyrazole Derivatives
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85 | Ethanol-water (1:1), 15 mol% AlCl3 |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 93 | Mild conditions |
2.1 Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as , indicating potent antimicrobial activity .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.22 | Bactericidal |
| Derivative A | 0.25 | Bactericidal |
| Derivative B | 0.30 | Fungicidal |
2.2 Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In a study focusing on COX enzyme inhibition, certain derivatives exhibited significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index for COX-2 inhibition was notably high, indicating potential for therapeutic use in inflammatory diseases .
Table 3: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 25 | 70 |
| Derivative C | 30 | 80 |
3. Case Studies
Case Study: Antimicrobial Evaluation
In a recent study published in the ACS Omega, the antimicrobial activity of several pyrazole derivatives was assessed using standard methods such as disk diffusion and broth microdilution techniques. The results indicated that compounds derived from the pyrazole framework, including 5-amino derivatives, showed promising results against resistant strains of bacteria .
Case Study: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results demonstrated that certain compounds significantly reduced swelling and inflammation, suggesting their potential as therapeutic agents in treating inflammatory conditions .
Q & A
Q. What are the optimized synthetic routes for 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence isomer ratios?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, hydrazide derivatives can react with cyanoacetate esters under basic conditions to form pyrazole-carbonitrile scaffolds . Key factors include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and the molar ratio of reactants. Substituents at the 4-position of the pyrazole ring (e.g., ethoxy groups) significantly affect isomer distribution during methylation or alkylation steps. For instance, steric and electronic effects of the ethoxy group may favor specific tautomeric forms, which can be monitored via -NMR or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify functional groups (e.g., nitrile stretch at ~2200 cm, amino N–H at ~3300 cm) .
- -NMR**: Assign peaks for ethoxy protons (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve isomers .
Q. How does the ethoxy substituent at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The ethoxy group acts as an electron-donating substituent, stabilizing the pyrazole ring via resonance. This reduces electrophilicity at the 4-position carbonitrile group, making it less reactive toward nucleophiles like amines or thiols. To enhance reactivity, consider using Lewis acids (e.g., ZnCl) or polar aprotic solvents (e.g., DMF) to activate the nitrile group .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in amber glass vials to prevent hydrolysis of the nitrile group or oxidation of the amino group. Avoid exposure to moisture and light, as these can degrade the compound over time .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound and guide synthetic modifications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and tautomeric equilibria. For example, studies on analogous pyrazole derivatives show that electron-withdrawing groups at the 4-position lower LUMO energy, enhancing reactivity in Diels-Alder reactions . Use software like Gaussian or ORCA to simulate substituent effects before experimental trials.
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-carbonitrile derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
Q. What crystallization techniques yield high-quality single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Use slow evaporation from ethanol or acetone at 4°C. For stubborn crystallization, employ solvent diffusion (layering hexane over a saturated DCM solution). X-ray studies on similar compounds (e.g., 5-amino-3-anilino-1H-pyrazole-4-carbonitrile) confirm planar pyrazole rings and intermolecular N–H···N hydrogen bonds, which stabilize the crystal lattice .
Q. How can researchers design analogs to study structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer :
- Core Modifications : Replace the ethoxy group with bulkier alkoxy (e.g., isopropoxy) or electron-withdrawing groups (e.g., nitro) to alter steric and electronic profiles.
- Side Chain Variations : Introduce heterocyclic moieties (e.g., pyridyl) at the 1-position to enhance binding to kinase ATP pockets.
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize analogs with predicted high affinity .
Q. What catalytic systems improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Pd Catalysts : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings to introduce aryl groups at the 1-position.
- Organocatalysts : Thiourea catalysts (e.g., Takemoto’s catalyst) enhance enantioselectivity in asymmetric alkylations.
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 80°C, 300 W) for cyclocondensation steps .
Q. Q. How should researchers address discrepancies in reported -NMR shifts for pyrazole-carbonitrile derivatives?
- Methodological Answer :
Variations arise from solvent effects (e.g., DMSO vs. CDCl) or tautomerism. To standardize: - Record spectra in deuterated DMSO to stabilize amino protons via hydrogen bonding.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare with literature data for structurally validated analogs (e.g., 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
